

Historical production and use of 3,3'-Dichlorobiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3'-Dichlorobiphenyl**

Cat. No.: **B134845**

[Get Quote](#)

An In-depth Technical Guide on the Historical Production and Use of **3,3'-Dichlorobiphenyl**

Introduction

3,3'-Dichlorobiphenyl, designated as PCB 11, is a specific congener of polychlorinated biphenyls (PCBs).^[1] Unlike the intentionally produced commercial PCB mixtures known as Aroclors, PCB 11 is primarily an unintentional byproduct of certain industrial processes.^{[2][3]} Although the large-scale manufacturing of PCBs was banned in the 1970s due to their environmental persistence and harmful health effects, PCB 11 continues to be detected in environmental samples.^{[1][3]} This guide provides a detailed overview of the historical production and uses of **3,3'-Dichlorobiphenyl**, focusing on its origins as a manufacturing byproduct and its subsequent distribution through commercial products.

Historical Production

The primary historical and ongoing source of **3,3'-Dichlorobiphenyl** (PCB 11) is its inadvertent synthesis during the production of diarylide yellow pigments.^{[3][4]} These pigments are widely used in printing inks and for coloring various materials.^{[5][6]} The manufacturing process for these pigments involves the use of 3,3'-dichlorobenzidine as a precursor.^{[5][6]}

Inadvertent Synthesis Pathway

The production of diarylide yellow pigments typically involves a two-step process starting from 2-nitrochlorobenzene. This is first reduced to create 2,2'-dichlorodiphenylhydrazine, which then

undergoes a benzidine rearrangement to form 3,3'-dichlorobenzidine.[\[5\]](#) This intermediate is then subjected to double diazotization and coupled with other molecules to produce the final pigment.[\[5\]](#) It is during these synthesis and purification steps that PCB 11 is thought to be formed as an impurity.

Although not produced in the same massive quantities as commercial Aroclor mixtures, the widespread and continuous production of diarylide pigments has resulted in significant environmental loading of PCB 11.[\[3\]](#)

Quantitative Production Data

Direct production volumes for **3,3'-Dichlorobiphenyl** are not available as it was not a commercial product. However, estimates have been made based on its concentration in pigments and the total production of those pigments.

Metric	Value	Year	Source
Estimated Worldwide Production of PCB 11	1.5 tonnes	2006	[4]
Concentration in Printing Inks with Yellow Pigments	~15 ppb	-	[4]
Estimated Concentration in Diarylide Yellow Pigments	~38 ppb	-	[4]

Historical Use

The "use" of **3,3'-Dichlorobiphenyl** is intrinsically linked to the applications of the diarylide yellow pigments it contaminates. Its presence has been confirmed in a variety of consumer goods.[\[3\]](#)

Primary Applications of Contaminated Pigments:

- Printing Inks: A major use is in inks for newspapers, magazines, and cardboard food packaging.[3][4] About 65% of all organic color pigments are used in printing applications.[4]
- Plastics and Rubber: Used as a colorant in various plastic and rubber products.[6][7]
- Textiles: Employed in the dyeing of textiles.[6][7]
- Paints and Enamels: Used in the formulation of paints and other coatings.[7]

The disposal of these consumer products, through wastewater treatment plants and sewer overflows, is a primary pathway for the release of PCB 11 into the environment.[3]

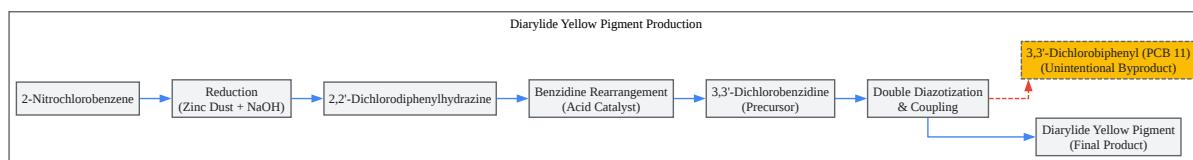
Experimental Protocols

Laboratory Synthesis of a 3,3'-Dichlorobiphenyl Derivative

While not a commercial production method, laboratory-scale synthesis is crucial for producing analytical standards and for research. A documented method for synthesizing a hydroxylated derivative, **3,3'-Dichlorobiphenyl-4-ol** (4-OH-PCB 11), involves a Suzuki-coupling reaction.[8]

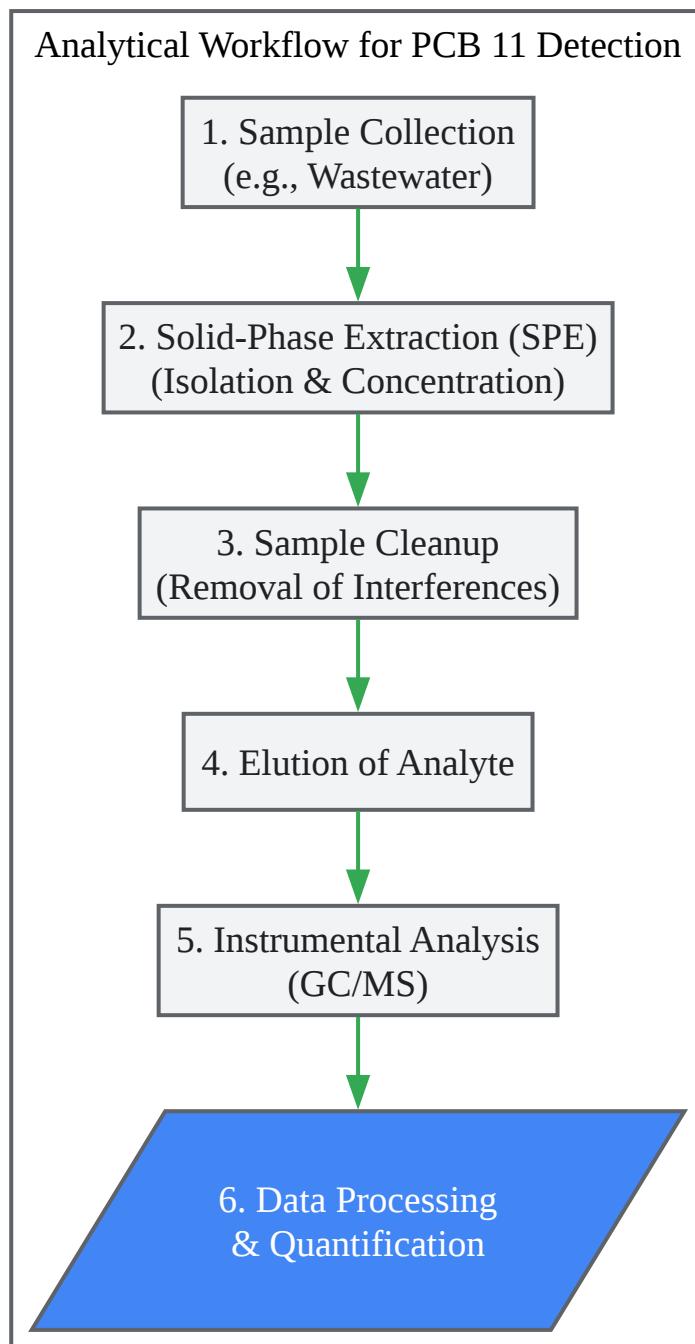
Methodology:

- Coupling Reaction: 4-bromo-2-chloroanisole and 3-chlorobenzene boronic acid are reacted using a palladium catalyst ($Pd_2(dba)_3$) and a phosphine ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This step forms the biphenyl structure.[8]
- Demethylation: The resulting intermediate, 3,3'-dichloro-4-methoxybiphenyl, is then treated with boron tribromide (BBr_3) to remove the methyl group and yield the final product, **3,3'-dichlorobiphenyl-4-ol**.[8]
- Authentication: The final product and intermediates are characterized and authenticated using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]


Analytical Method for Detection in Environmental Samples

Detecting trace amounts of **3,3'-Dichlorobiphenyl** in complex matrices like industrial wastewater requires a multi-step analytical protocol. High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) is a standard technique.[9]

Methodology:


- Sample Extraction: Solid-phase extraction (SPE) is used to isolate and pre-concentrate the analyte from the water sample. A Porapak RDX cartridge can be optimized for the extraction of dichlorobenzidines and related compounds.[10]
- Cleanup: Interfering co-extractives are removed from the SPE cartridge by eluting with a 1:1 mixture of acetonitrile and water.[10]
- Elution: The target analyte, **3,3'-Dichlorobiphenyl**, is then eluted from the cartridge with acetonitrile.[10]
- Derivatization (if necessary): For certain analyses, particularly of related amine compounds like dichlorobenzidine, derivatization with an agent like pentafluoropropionic acid anhydride is performed to improve chromatographic properties.[10]
- Instrumental Analysis: The final extract is analyzed by gas chromatography/mass spectrometry (GC/MS).[9][10] Using high-resolution mass spectrometry provides the sensitivity and selectivity needed to detect the low concentrations typical in environmental samples.[9]

Visualizations

[Click to download full resolution via product page](#)

Caption: Unintentional formation of PCB 11 during diarylide pigment synthesis.

[Click to download full resolution via product page](#)

Caption: Typical workflow for the environmental analysis of **3,3'-Dichlorobiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www7.nau.edu [www7.nau.edu]
- 5. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Historical production and use of 3,3'-Dichlorobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b134845#historical-production-and-use-of-3-3-dichlorobiphenyl\]](https://www.benchchem.com/product/b134845#historical-production-and-use-of-3-3-dichlorobiphenyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com